1-Chloro-2-methylpropane
Overview
Description
1-Chloro-2-methylpropane, also known as isobutyl chloride, is an organochlorine compound. It is a chlorinated derivative of isobutane and has the molecular formula C4H9Cl. This compound is a colorless liquid with a characteristic odor and is primarily used in organic synthesis and industrial applications .
Preparation Methods
1-Chloro-2-methylpropane can be synthesized through a substitution reaction by reacting isobutanol with hydrochloric acid, catalyzed by concentrated sulfuric acid. The reaction is as follows:
(CH3)2CH−CH2−OH+HCl→(CH3)2CH−CH2−Cl
This method is commonly used in laboratory settings .
In industrial production, this compound is produced by the chlorination of isobutane in the presence of light or heat. This process involves the free radical mechanism, where chlorine radicals react with isobutane to form the desired product .
Chemical Reactions Analysis
1-Chloro-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. For example, reacting with sodium hydroxide to form isobutanol.
Elimination Reactions: It can undergo dehydrohalogenation to form alkenes. For instance, reacting with a strong base like potassium tert-butoxide to form 2-methylpropene.
Oxidation and Reduction: While this compound is relatively stable, it can be oxidized under specific conditions to form corresponding alcohols or acids.
Scientific Research Applications
1-Chloro-2-methylpropane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Material Science: It is used in the production of polymers and resins.
Biological Studies: It is used as a reagent in biochemical studies to understand the behavior of chlorinated compounds in biological systems.
Mechanism of Action
The mechanism of action of 1-Chloro-2-methylpropane primarily involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new compounds. This reactivity is utilized in organic synthesis to introduce the isobutyl group into various molecules .
Comparison with Similar Compounds
1-Chloro-2-methylpropane can be compared with other similar compounds such as:
2-Chloro-2-methylpropane:
1-Bromo-2-methylpropane: Similar to this compound but with a bromine atom, it is more reactive in nucleophilic substitution reactions.
1-Iodo-2-methylpropane: Contains an iodine atom, making it even more reactive than the chloro and bromo derivatives.
This compound is unique due to its balance of reactivity and stability, making it a versatile compound in various chemical processes.
Properties
IUPAC Name |
1-chloro-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl/c1-4(2)3-5/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBFPMKWQKYFLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | ISOBUTYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060153 | |
Record name | Propane, 1-chloro-2-methyl- | |
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Molecular Weight |
92.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [ICSC], COLOURLESS LIQUID. | |
Record name | Isobutyl chloride | |
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Record name | ISOBUTYL CHLORIDE | |
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Boiling Point |
69 °C | |
Record name | ISOBUTYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Flash Point |
-10 °C | |
Record name | ISOBUTYL CHLORIDE | |
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Solubility |
Solubility in water: none | |
Record name | ISOBUTYL CHLORIDE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
Relative density (water = 1): 0.9 | |
Record name | ISOBUTYL CHLORIDE | |
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Vapor Density |
Relative vapor density (air = 1): 3.2 | |
Record name | ISOBUTYL CHLORIDE | |
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Vapor Pressure |
150.0 [mmHg] | |
Record name | Isobutyl chloride | |
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CAS No. |
513-36-0 | |
Record name | Isobutyl chloride | |
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Record name | Isobutyl chloride | |
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Record name | Propane, 1-chloro-2-methyl- | |
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Record name | Propane, 1-chloro-2-methyl- | |
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Record name | 1-chloro-2-methylpropane | |
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Record name | ISOBUTYL CHLORIDE | |
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Record name | ISOBUTYL CHLORIDE | |
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Melting Point |
-131 °C | |
Record name | ISOBUTYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0286 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1-Chloro-2-methylpropane has the molecular formula C4H9Cl and a molecular weight of 92.57 g/mol. []
A: Several spectroscopic techniques are helpful in characterizing this compound. These include Raman spectroscopy [, ], infrared spectroscopy [, ], and microwave spectroscopy. [] These techniques provide information about the molecule's vibrational modes and conformational equilibria. [, ]
A: this compound exhibits rotational isomerism. [, ] Ultrasonic absorption studies have shown that it exists in a conformational equilibrium between two primary forms. [] Raman spectroscopy and molecular mechanics calculations further support the existence of these conformers. [, ]
A: Ultrasonic absorption spectra, measured at various temperatures, have been used to determine thermodynamic parameters (ΔH, ΔV, ΔS) associated with the conformational changes in this compound. These parameters provide insight into the temperature dependence of its conformational equilibrium. []
ANone: Numerous studies have investigated the properties of binary mixtures containing this compound. Examples include:
- n-Hexane + Branched Chlorobutanes: This research examined the phase equilibrium of mixtures with n-hexane and various branched chlorobutanes, including this compound. The study utilized experimental measurements and group contribution models to understand the interactions within these mixtures. []
- Cyclic Ethers + Chlorobutane Isomers: This work explored the phase behavior of mixtures containing cyclic ethers (1,3-dioxolane or 1,4-dioxane) and chlorobutane isomers, including this compound. The research utilized the SAFT-VR approach to model and predict the phase equilibrium of these mixtures. []
- Alkanes + Chloroalkanes: This study focused on the kinematic viscosities of mixtures formed by various alkanes and this compound. Experimental measurements were compared with predictions from the Asfour method to understand the viscosity behavior of these mixtures. []
A: Yes, researchers have investigated the surface tension of various binary mixtures containing this compound. These studies provide insights into the intermolecular interactions occurring at the liquid-vapor interface. Examples of such mixtures include those with tetrahydrofuran, tetrahydropyran, and isomeric chlorobutanes. []
A: Research has investigated the reactions of this compound with clean, polycrystalline films of transition metals like titanium through copper. This study explored the reactivity of the compound with these metals at different temperatures. []
A: Studies have determined the absolute rate constants for the reaction of the tert-butylperoxy radical with this compound. This research provides insights into the kinetics of this reaction, including evidence for anchimeric assistance in the abstraction of a β-hydrogen atom from alkyl chlorides. []
A: Gas-solid chromatography, using Carbopack C as the adsorbent, has been employed to determine the second gas-solid virial coefficients of this compound. This information helps in understanding its adsorption behavior on carbon surfaces. []
A: Refractive index measurements of binary mixtures containing this compound are valuable for understanding the intermolecular interactions and predicting other physical properties. For example, refractive index data can be used to calculate molar refractions and evaluate the accuracy of mixing rules. []
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